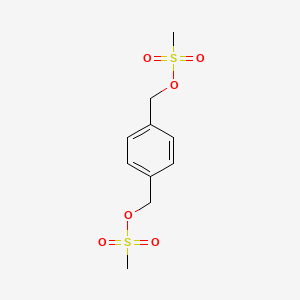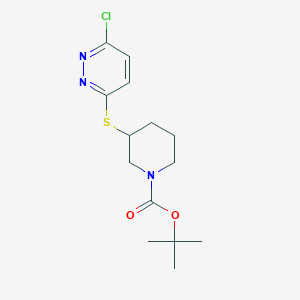
Adipic acid, bis(1,3-dimethylbutyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic acid, bis(1,3-dimethylbutyl) ester, also known as hexanedioic acid, bis(1,3-dimethylbutyl) ester, is an organic compound with the molecular formula C₁₈H₃₄O₄. It is a diester derived from adipic acid and 1,3-dimethylbutanol. This compound is commonly used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adipic acid, bis(1,3-dimethylbutyl) ester can be synthesized through the esterification of adipic acid with 1,3-dimethylbutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct carbonylation of 1,3-dienes using a palladium-catalyzed process. This method offers a more cost-efficient and environmentally friendly route to produce adipic acid esters on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid, bis(1,3-dimethylbutyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Adipic acid, bis(1,3-dimethylbutyl) ester has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Applied in the manufacturing of lubricants, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of adipic acid, bis(1,3-dimethylbutyl) ester involves its interaction with molecular targets and pathways within a given system. The ester group can undergo hydrolysis to release adipic acid and 1,3-dimethylbutanol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Adipic acid, di(4-methylpent-2-yl) ester
- Hexanedioic acid, 1,6-bis(1,3-dimethylbutyl) ester
- Adipic acid, 3,3-dimethylbut-2-yl eicosyl ester
Uniqueness
Adipic acid, bis(1,3-dimethylbutyl) ester is unique due to its specific esterification with 1,3-dimethylbutanol, which imparts distinct chemical properties such as enhanced plasticizing effects and improved stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H34O4 |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
bis(4-methylpentan-2-yl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-13(2)11-15(5)21-17(19)9-7-8-10-18(20)22-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3 |
Clave InChI |
LYHRWRRIMHVFFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)OC(=O)CCCCC(=O)OC(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2h-[1,3]Oxazino[3,2-a]benzimidazole](/img/structure/B13968434.png)




![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)

![Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide](/img/structure/B13968476.png)



![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
